molecular formula C7H6O3 B13805436 Salicylic acid-ring-UL-14C

Salicylic acid-ring-UL-14C

Cat. No.: B13805436
M. Wt: 150.076 g/mol
InChI Key: YGSDEFSMJLZEOE-YROCTSJKSA-N
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Description

Salicylic acid-ring-UL-14C is a radiolabeled compound where the carbon atoms in the benzene ring of salicylic acid are replaced with the radioactive isotope carbon-14. This compound is primarily used in scientific research as a tracer to study various biochemical and physiological processes due to its radioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of salicylic acid-ring-UL-14C involves the incorporation of carbon-14 into the benzene ring of salicylic acid. This is typically achieved by reacting salicylic acid with a carbon-14 labeled precursor under specific conditions that allow for the substitution of the carbon atoms in the ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety protocols due to the radioactive nature of the compound. The final product is usually purified and tested for its specific activity and extent of labeling .

Chemical Reactions Analysis

Types of Reactions: Salicylic acid-ring-UL-14C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Salicylic acid-ring-UL-14C is extensively used in various fields of scientific research:

Mechanism of Action

Salicylic acid-ring-UL-14C exerts its effects by mimicking the behavior of non-labeled salicylic acid. It targets specific molecular pathways, such as the inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The radiolabel allows researchers to track the compound’s movement and interactions within biological systems, providing insights into its pharmacodynamics and pharmacokinetics .

Comparison with Similar Compounds

Uniqueness: Salicylic acid-ring-UL-14C is unique due to its radioactive labeling, which provides a powerful tool for tracing and studying biochemical processes. Its applications in research are more extensive compared to non-radioactive or differently labeled analogs .

Properties

Molecular Formula

C7H6O3

Molecular Weight

150.076 g/mol

IUPAC Name

6-hydroxy(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene-1-carboxylic acid

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+2,2+2,3+2,4+2,5+2,6+2

InChI Key

YGSDEFSMJLZEOE-YROCTSJKSA-N

Isomeric SMILES

[14CH]1=[14CH][14CH]=[14C]([14C](=[14CH]1)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

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